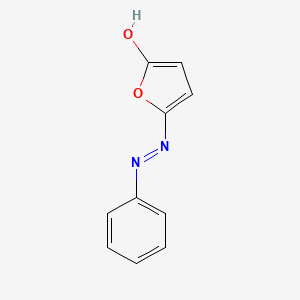

![molecular formula C12H4BrNO5 B3143547 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione CAS No. 52821-19-9](/img/structure/B3143547.png)

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione

Descripción general

Descripción

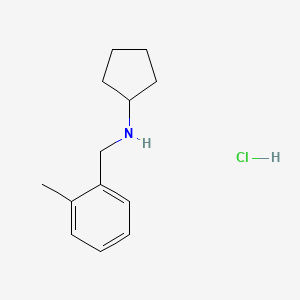

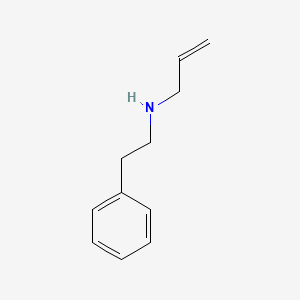

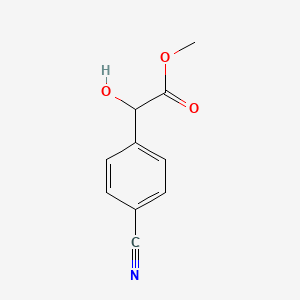

“6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione” is a chemical compound with the molecular formula C12H4BrNO5 . It has a molecular weight of 322.07 .

Molecular Structure Analysis

The molecular structure of “6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione” consists of a benzo[de]isochromene core with bromo and nitro substituents . The exact positions of these substituents can significantly influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 564.1±45.0 °C and a predicted density of 1.955±0.06 g/cm3 . Other properties such as solubility, stability, and reactivity would need to be determined experimentally.Aplicaciones Científicas De Investigación

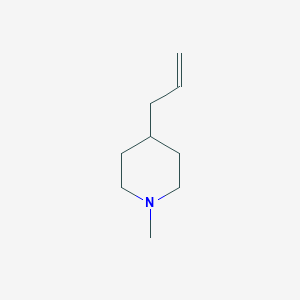

Synthesis and Chemical Reactions

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione is involved in various chemical reactions and synthesis processes. For example, it is used in the synthesis of labelled compounds, as evidenced by Foged and Jacobsen (1992), who described the synthesis of a 14C labelled form of 6-nitro-7-sulfamoylbenzo[f]quinoxalin-2,3-dione from related compounds (Foged & Jacobsen, 1992). Similarly, Cooper and Scrowston (1971) discussed the nitration and bromination of related benzo[b]thiophen derivatives, highlighting the chemical versatility of these compounds (Cooper & Scrowston, 1971).

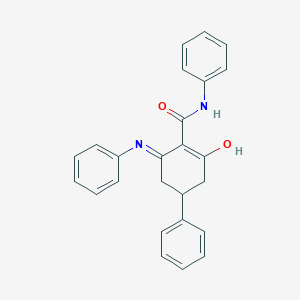

Chemosensor Development

Tolpygin et al. (2013) synthesized new derivatives of the benzo[de]isoquinoline-1,3-dione system, including compounds related to 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione, for the development of chemosensor systems. These systems show high selectivity in the determination of anions, indicating the potential of 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione derivatives in sensor technology (Tolpygin et al., 2013).

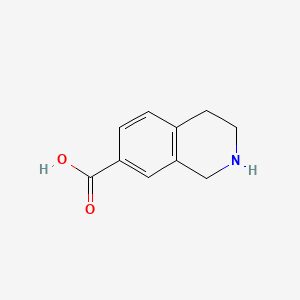

Pharmaceutical Applications

While avoiding specifics on drug use and dosage, it's worth noting the potential pharmaceutical applications of compounds related to 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione. For instance, Dev et al. (1996) investigated 6-Nitro-7-sulphamoylbenzo[f]quinoxaline-2,3-dione (NBQX), a compound with structural similarities, for its binding properties to rat brain receptors, indicating potential neurological applications (Dev et al., 1996).

Material Science and Catalysis

In material science and catalysis, the related compounds of 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione can play a role. Worlikar and Larock (2008) explored the palladium-catalyzed synthesis of isoindole-1,3-diones, a process that could potentially involve derivatives of 6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione, demonstrating the compound's relevance in catalytic synthesis processes (Worlikar & Larock, 2008).

Safety and Hazards

Based on the available data, “6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione” may pose certain hazards. It has been assigned the GHS07 pictogram, with hazard statements H302, H315, H319, H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

Direcciones Futuras

The future directions for research on “6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione” could include exploring its potential applications, studying its reactivity and interactions with other compounds, and investigating its physical and chemical properties in more detail. As with any chemical compound, it’s crucial to handle it with appropriate safety precautions due to its potential hazards .

Propiedades

IUPAC Name |

8-bromo-7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrNO5/c13-10-5-2-1-3-6-9(5)7(4-8(10)14(17)18)12(16)19-11(6)15/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPUJMYCXASRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC(=C2Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.